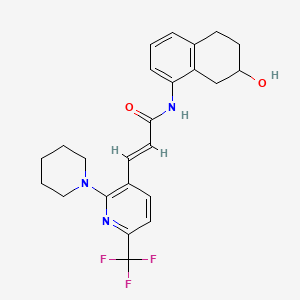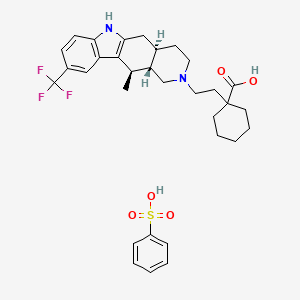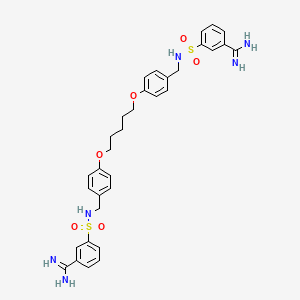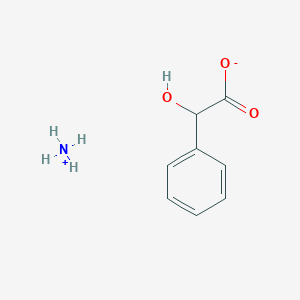
扁桃酸铵
描述
Ammonium mandelate is a compound with the molecular formula C8H11NO3 . It is also known as mandelic acid ammonium salt . The average mass of ammonium mandelate is 169.178 Da .
Molecular Structure Analysis
The molecular structure of ammonium mandelate consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The molecular formula is C8H11NO3 .Physical And Chemical Properties Analysis
Ammonium mandelate is a very deliquescent, crystalline powder . It is odorless or has a slight odor and discolors in light . It is very soluble in water and sparingly soluble in alcohol .科学研究应用
1. 天体生物学
- 在地外生命探测中的应用:扁桃酸铵已在星体生物学中得到探索,特别是通过研究浓缩的铵盐溶液和水包油微乳液中的扁桃酸外消旋酶的酶促反应。这些条件被认为适用于探测地外行星和卫星上的生命。这是由于扁桃酸外消旋酶在零度以下的温度和不同的介质中具有活性,这对于根据扁桃酸的手性变化识别地外生命迹象可能很有用 (Thaler 等人,2006)。
2. 抗菌特性
- 合成和抗菌作用:对包括扁桃酸铵在内的新型扁桃酸离子液体的研究表明其具有抗菌活性。这些研究特别强调了针对革兰氏阳性菌的功效,并表明在微生物抑制方面具有更广泛的应用潜力 (Wiśniewska 等人,2016)。
3. 环境科学
- 在水处理和铵去除中的应用:扁桃酸铵的性质在环境科学中具有间接相关性,特别是在硫酸铵的研究中。此处的研究包括其在选矿和金属回收中的应用,为环境修复和水处理工艺提供可能相关的见解 (刘虎平,2013)。
4. 酶促反应
- 酶促转化研究:已经研究了使用硫酸铵将扁桃酸转化为苯甲酸的酶促转化,从而深入了解了涉及扁桃酸化合物的酶促性质和反应 (斯坦尼尔等人,1953)。
作用机制
安全和危害
When handling ammonium mandelate, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
azane;2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.H3N/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXTKUJIZCFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90-64-2 (Parent) | |
| Record name | Ammonium mandelate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30967475 | |
| Record name | Hydroxy(phenyl)acetic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium mandelate | |
CAS RN |
530-31-4 | |
| Record name | Ammonium mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium mandelate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(phenyl)acetic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the historical context of ammonium mandelate's use in medicine?
A1: Ammonium mandelate emerged as a potential treatment for urinary infections in the mid-20th century. Its development stemmed from research on mandelic acid, another urinary antiseptic. [] Researchers sought alternatives to existing treatments, exploring the compound's effectiveness against various bacterial strains common in urinary tract infections.
Q2: How does ammonium mandelate exert its antibacterial effects in the urinary tract?
A2: While the precise mechanism remains unclear, ammonium mandelate's antibacterial activity is believed to stem from its ability to acidify urine. [] This acidic environment inhibits the growth of many common urinary tract infection-causing bacteria, such as Escherichia coli.
Q3: What is the significance of maintaining a specific urinary pH level during ammonium mandelate therapy?
A3: Achieving and maintaining a urinary pH of 5.8 or lower is crucial for ammonium mandelate's effectiveness. [] This acidity enhances the compound's bacteriostatic and bactericidal properties.
Q4: What alternative treatments were explored alongside ammonium mandelate for urinary tract infections, and how do their mechanisms differ?
A4: Researchers investigated various treatments concurrently with ammonium mandelate, including potassium citrate and ketogenic diets. [] Potassium citrate, unlike the acidifying effect of ammonium mandelate, alkalinizes urine. [] Ketogenic diets, on the other hand, produce acidic ketones that are excreted in the urine, similar to the effect of ammonium mandelate, but through a different metabolic pathway. []
Q5: Were there any observed limitations or challenges in using ammonium mandelate for treating urinary tract infections?
A5: Yes, several factors were identified that could hinder ammonium mandelate's effectiveness. These included:
- Chronic interstitial nephritis: The presence of underlying kidney conditions, particularly those causing inflammation or scarring, could impact the drug's efficacy. []
- Drug intolerance: Some individuals exhibited intolerance to ammonium mandelate, limiting its use. []
- Inability to achieve target urinary pH: Achieving and maintaining a urine pH of 5.8 or lower proved challenging in some cases, reducing the treatment's success rate. []
Q6: What is the role of benzoylformate decarboxylase in Pseudomonas putida, and how does it relate to ammonium mandelate?
A7: Pseudomonas putida, when cultivated in a medium containing ammonium mandelate, exhibit the activity of benzoylformate decarboxylase. [] This enzyme catalyzes the synthesis of (S)-2-hydroxypropiophenone from benzoylformate and acetaldehyde, a reaction relevant to pharmaceutical and chemical synthesis. [, ]
Q7: How does the chirality of 2-hydroxypropiophenone produced by benzoylformate decarboxylase in Pseudomonas putida impact its potential applications?
A8: Benzoylformate decarboxylase from ammonium mandelate-grown Pseudomonas putida exhibits high enantioselectivity, producing primarily the (S)-enantiomer of 2-hydroxypropiophenone with an enantiomeric excess of 91-92%. [] This selectivity is crucial in pharmaceutical applications where different enantiomers of a compound can have drastically different biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

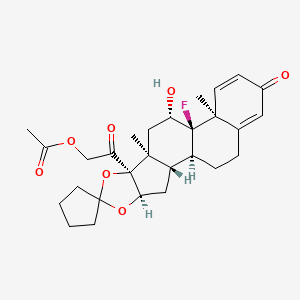
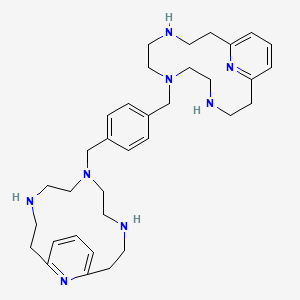
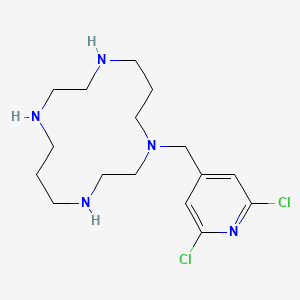
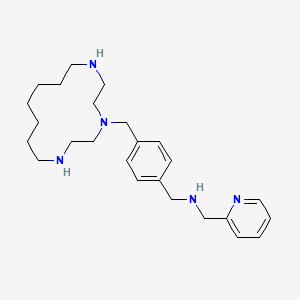

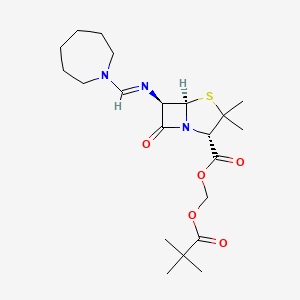

![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
